N-(2,4-dimethylphenyl)-6-methoxypyrimidine-4-carboxamide
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Description
N-(2,4-dimethylphenyl)-6-methoxypyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C14H15N3O2 and its molecular weight is 257.293. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-(2,4-dimethylphenyl)-6-methoxypyrimidine-4-carboxamide, also known as Amitraz, is the alpha-adrenergic receptor in the central nervous system . It also interacts with octopamine receptors . These receptors play a crucial role in neurotransmission, affecting various physiological processes.
Mode of Action
Amitraz acts as an agonist at the alpha-adrenergic and octopamine receptors . By binding to these receptors, it triggers a series of biochemical reactions that lead to the overexcitation of the nervous system . This overexcitation results in paralysis and eventually death in insects .
Biochemical Pathways
The activation of alpha-adrenergic and octopamine receptors by Amitraz leads to the inhibition of monoamine oxidases and prostaglandin synthesis . These biochemical pathways are crucial for normal cellular function, and their disruption leads to a wide range of effects, including direct lethality, excitant-repellant behavioral effects, and chemosterilization for the target species .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Amitraz are complex. It is known to undergo hydrolysis, resulting in metabolites such as N-(2,4-dimethylphenyl)-N’-methylformamidine (DMPF) and 2,4-dimethylformanilide (DMF) . These metabolites have been detected in higher amounts than the parent compound . The pharmacokinetics of Amitraz and its metabolites are still under investigation .
Result of Action
The molecular and cellular effects of Amitraz’s action include overexcitation of the nervous system, leading to paralysis and death in insects . In mammals, Amitraz is less harmful and is used as an insecticide against mite- or tick-infestation of dogs . It has also been found to be a potent neurotoxicant .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Amitraz. It is volatile and almost insoluble in water . Its chemical properties suggest it is only slightly mobile with a low potential for leaching to groundwater . The degradation pathways of Amitraz are quite complex and branched, which can be influenced by environmental conditions .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-6-methoxypyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-9-4-5-11(10(2)6-9)17-14(18)12-7-13(19-3)16-8-15-12/h4-8H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZSKNLRNGLLLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=NC=N2)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.